2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate)
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Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the phenylazo group, followed by the introduction of the sulphonyl group. The final steps involve the coupling of the threonyl-seryl-cysteinate moiety and the addition of the perfluoroacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The sulphonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can lead to the formation of nitroso or nitro compounds, while reduction of the sulphonyl group can yield thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a drug candidate could be explored, particularly if it exhibits bioactivity against certain diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulphonyl-containing molecules and azo compounds. Examples include:
Phenylazoethanol: A simpler azo compound with similar reactivity.
Sulphonylureas: A class of compounds with a sulphonyl group, used in medicine as antidiabetic agents.
Uniqueness
What sets 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) apart is its complex structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
76408-62-3 |
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Molecular Formula |
C30H37F3N6O10S2 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C30H37F3N6O10S2/c1-18(40)25(34)27(43)36-23(26(42)37-24(15-50-17-35-19(2)41)28(44)48-49-29(45)30(31,32)33)9-6-14-51(46,47)16-20-10-12-22(13-11-20)39-38-21-7-4-3-5-8-21/h3-5,7-8,10-13,18,23-25,40H,6,9,14-17,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)/t18-,23+,24+,25+/m1/s1 |
InChI Key |
ILQRRZQINOCVGG-DNQHQPOYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Origin of Product |
United States |
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